Methyl 3-amino-5-bromo-4-iodobenzoate
Description
Methyl 3-amino-5-bromo-4-iodobenzoate is an organic compound with the molecular formula C8H7BrINO2. It is a derivative of benzoic acid and contains amino, bromo, and iodo substituents on the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
methyl 3-amino-5-bromo-4-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWAKOHMJJNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-bromo-4-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of methyl 3-aminobenzoate. The typical synthetic route includes:
Bromination: Methyl 3-aminobenzoate is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromo group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromo-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or iodine in acetic acid or other suitable solvents.
Coupling Reactions: Palladium catalysts with boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Aminobenzoates: Formed through reduction reactions.
Scientific Research Applications
Methyl 3-amino-5-bromo-4-iodobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Agrochemicals: As a precursor in the synthesis of pesticides and herbicides.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-bromo-4-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and iodo groups can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromo-3-iodobenzoate: Similar structure but with different substitution pattern.
Methyl 3-amino-4-iodobenzoate: Lacks the bromo group.
Biological Activity
Methyl 3-amino-5-bromo-4-iodobenzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring with the following substituents:
- Methyl ester group at the carboxylic acid position.
- Amino group at the meta position relative to the ester.
- Bromo atom at the para position.
- Iodo atom at the ortho position.
The molecular formula is with a molecular weight of approximately 355.96 g/mol. The unique substitution pattern contributes to its reactivity and biological interactions.
The biological activity of this compound is influenced by its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other halogenated benzoates. For instance, brominated compounds have been shown to inhibit enzymes like cytochrome P450, impacting drug metabolism and synthesis pathways .
- Receptor Interaction : The amino group can form hydrogen bonds, allowing the compound to interact with receptors or other biomolecules, potentially modulating signaling pathways .
- Substitution Reactions : The bromo and iodo substituents can participate in nucleophilic substitution reactions, which may lead to the formation of more biologically active derivatives.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds. For example, this compound has been hypothesized to exhibit activity against various pathogens due to its structural similarities with known antimicrobial agents.
| Compound | Target Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 100 | |
| Methyl 2-amino-5-bromobenzoate | Escherichia coli | 50 |
Antiparasitic Activity
In studies focusing on antiparasitic activity, compounds structurally related to this compound have demonstrated efficacy against kinetoplastid parasites:
| Compound | Target Parasite | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Trypanosoma brucei | <50 | |
| Methyl 2-amino-5-bromobenzoate | Leishmania donovani | <30 |
Structure-Activity Relationship (SAR)
The biological activity of halogenated benzoates often correlates with their structural features. Key findings include:
- Halogen Substitution : The presence of bromine and iodine enhances lipophilicity and may improve membrane permeability, contributing to increased biological activity .
- Amino Group Positioning : The meta positioning of the amino group is crucial for maintaining optimal interactions with biological targets, as it allows for effective hydrogen bonding without steric hindrance .
- Ester Functionality : The methyl ester group can influence solubility and bioavailability, which are critical for therapeutic efficacy.
Study on Antitubercular Activity
A recent study evaluated various derivatives of this compound for their antitubercular properties. Compounds were screened against Mycobacterium tuberculosis in vitro, revealing that modifications at the amino and halogen positions significantly affected potency:
"Compounds with additional halogen substitutions exhibited enhanced inhibitory effects on mycobacterial growth" .
Investigation into Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on cytochrome P450 enzymes. The study found that certain derivatives could inhibit enzyme activity at submicromolar concentrations, suggesting potential applications in drug development:
"The ability to modulate cytochrome P450 activity positions these compounds as valuable tools in pharmacology" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
